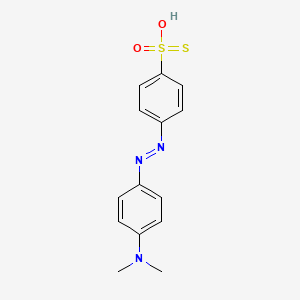

Dimethylaminoazobenzene-4-thiosulfonate

Description

Historical Context and Evolution of Azo Compound Research in Chemical Biology

The story of azo compounds begins in the mid-19th century with their discovery and subsequent extensive use as synthetic dyes in the textile industry. youtube.com These compounds are characterized by the presence of a diazenyl functional group (–N=N–) connecting two aromatic rings. This extended π-conjugated system is responsible for their ability to absorb light in the visible spectrum, giving them their vibrant colors. wikipedia.orgresearchgate.net

Initially, the research and application of azo compounds were predominantly in the realm of industrial dyeing. However, their utility soon expanded into analytical chemistry. For instance, methyl orange, a structurally related sulfonated azo dye, became widely used as a pH indicator due to the distinct color change of its acid and salt forms. wikipedia.org This application marked one of the early forays of azo compounds into chemical analysis.

By the 20th century, the application of azo dyes extended into the biological sciences. uobabylon.edu.iq They were employed as vital stains for tissues and cells, and some derivatives were investigated for their antimicrobial and even therapeutic properties. nih.govontosight.ai The development of chromogenic substrates for enzyme assays, such as azocasein (B1165720) for proteases, represented a significant advancement. megazyme.com In these substrates, an azo dye is covalently linked to a larger molecule. Enzymatic cleavage of the substrate releases colored fragments, allowing for the quantification of enzyme activity. megazyme.com This paradigm of linking a chromophore to a reactive or cleavable moiety laid the groundwork for the design of more sophisticated chemical probes like Dimethylaminoazobenzene-4-thiosulfonate.

Significance of Thiosulfonate Functionality in Chemical Probe Design

The thiosulfonate group (–S-SO2–) is a key functional group in the design of chemical probes due to its specific reactivity with thiols (–SH). researchgate.net In the context of chemical biology, the most important thiols are the side chains of cysteine residues in proteins. The reaction between a thiosulfonate and a thiol results in the formation of a stable disulfide bond, with the concomitant release of a sulfinate anion. researchgate.net

This thiol-thiosulfonate reaction is highly valuable for several reasons:

Specificity: The reaction is relatively specific for thiols, minimizing off-target reactions with other nucleophilic amino acid residues in proteins under physiological conditions.

Covalent Modification: It forms a stable covalent bond, which is essential for applications requiring permanent labeling of proteins.

"Turn-On" Probes: The release of the sulfinate leaving group can be exploited in the design of "turn-on" fluorescent or colorimetric probes. In such probes, the thiosulfonate group is attached to a fluorophore or chromophore in a way that quenches its signal. The reaction with a thiol releases the quenching group, leading to a significant increase in the signal. rsc.org

The kinetics of the thiol-thiosulfonate reaction are influenced by the pKa of the reacting thiol, with the more nucleophilic thiolate anion being the reactive species. researchgate.net This reactivity has been harnessed to create a variety of probes for detecting and quantifying thiols in biological systems, as well as for introducing specific modifications into proteins to study their structure and function. researchgate.netnih.gov

Research Paradigms and Current Trends in Azo-Thiosulfonate Chemistry

The combination of an azo chromophore with a thiol-reactive thiosulfonate group in a single molecule, as seen in this compound, exemplifies a powerful research paradigm in chemical biology: the development of activity-based chromogenic probes. The core principle is the design of a molecule that undergoes a detectable change in its optical properties in response to a specific biochemical event.

In the case of this compound, it was designed as a chromogenic sulfur-donor substrate for enzymes like rhodanese (a thiosulfate (B1220275) sulfurtransferase). nih.gov The enzymatic reaction involves the transfer of a sulfane sulfur atom from the thiosulfonate group to an acceptor substrate, such as cyanide or glutathione (B108866) (GSH). nih.gov This reaction converts the this compound into Dimethylaminoazobenzene-4-sulfinate. The key to the assay is that these two azo compounds have substantially different light absorption properties, particularly at a wavelength of 500 nm. nih.gov This allows for a continuous spectrophotometric assay of the enzyme's activity.

Current trends in this area of research focus on the development of probes with enhanced properties, such as:

Greater Sensitivity and Selectivity: Designing probes that can detect lower concentrations of target molecules with higher specificity.

Multiplexing Capabilities: Creating sets of probes with different colors to allow for the simultaneous detection of multiple targets. nih.gov

In Vivo Applications: Developing probes that are cell-permeable and can be used to study biochemical processes in living cells and organisms.

The foundational concept demonstrated by this compound—the coupling of a reactive group to a chromophore to create a reporter of biochemical activity—continues to be a central theme in the design of new and more advanced chemical tools for biological research.

Detailed Research Findings

The primary research application of this compound has been as a chromogenic substrate in enzymatic assays. A seminal study by Burrous and Westley in 1985 detailed its use for assaying sulfurtransferases. nih.gov They demonstrated that the reaction of this compound with cyanide, catalyzed by rhodanese, or with glutathione, catalyzed by thiosulfate reductase, leads to the formation of Dimethylaminoazobenzene-4-sulfinate. nih.gov This conversion results in a significant decrease in absorbance at 500 nm, providing a direct measure of enzyme activity. nih.gov

Below are tables summarizing the known properties of this compound and related compounds, as well as its reactivity profile based on the available literature.

Table 1: Chemical Properties of Dimethylaminoazobenzene Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Appearance | Melting Point (°C) |

|---|---|---|---|---|

| This compound | C14H15N3O2S2 | 337.42 | Not specified | Not specified |

| 4-Dimethylaminoazobenzene | C14H15N3 | 225.3 | Yellow crystalline leaflets | 114-117 |

| 4-[[4-(dimethylamino)phenyl]azo]benzenesulfonic acid | C14H15N3O3S | 305.357 | Not specified | >300 |

Table 2: Spectroscopic and Reactivity Data for this compound

| Parameter | Description | Reference |

|---|---|---|

| Reaction Type | Serves as a sulfur-donor substrate for sulfurtransferases. | nih.gov |

| Acceptor Substrates | Cyanide (for rhodanese) and Glutathione (GSH) (for thiosulfate reductase). | nih.gov |

| Reaction Product | Dimethylaminoazobenzene-4-sulfinate. | nih.gov |

| Spectroscopic Change | Substantial difference in light absorption at 500 nm between the thiosulfonate reactant and the sulfinate product. | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

98211-68-8 |

|---|---|

Molecular Formula |

C14H15N3O2S2 |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

4-[(4-hydroxysulfonothioylphenyl)diazenyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C14H15N3O2S2/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)21(18,19)20/h3-10H,1-2H3,(H,18,19,20) |

InChI Key |

RHXDPOAQUPVGDC-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=S)O |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=S)O |

Synonyms |

DAB thiosulfonate dimethylaminoazobenzene-4-thiosulfonate |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Novel Synthetic Routes for Dimethylaminoazobenzene-4-thiosulfonate

The synthesis of this compound is not a trivial process and typically begins with the well-established synthesis of its sulfonic acid analog, commonly known as methyl orange. This is then followed by a chemical transformation to yield the desired thiosulfonate.

Exploration of Precursor Chemistry for Thiosulfonate Formation

The primary precursor for the synthesis of this compound is its corresponding sulfonic acid, 4-((4-(dimethylamino)phenyl)diazenyl)benzenesulfonic acid (methyl orange). The synthesis of this precursor is a classic example of a diazotization-coupling reaction. scribd.comchegg.com

The process begins with the diazotization of sulfanilic acid. scribd.comresearchgate.net In this step, sulfanilic acid is typically dissolved in a basic solution, such as aqueous sodium carbonate, to overcome its low solubility in acidic media. chegg.com The solution is then treated with sodium nitrite (B80452) and subsequently acidified, usually with hydrochloric acid, at low temperatures (typically in an ice bath) to generate the diazonium salt of sulfanilic acid as a fine white precipitate. chegg.comresearchgate.net

This reactive diazonium salt is then immediately coupled with N,N-dimethylaniline. scribd.comresearchgate.net The N,N-dimethylaniline, being an electron-rich aromatic compound, undergoes electrophilic aromatic substitution with the diazonium ion, primarily at the para position, to form the azo linkage (-N=N-). brainly.com This reaction initially yields the red acidic form of methyl orange, known as helianthin, which is then converted to its orange sodium salt upon the addition of a base. chegg.com

To convert the resulting 4-((4-(dimethylamino)phenyl)diazenyl)benzenesulfonic acid into the target thiosulfonate, a multi-step transformation is proposed. A plausible route involves the conversion of the sulfonic acid to its more reactive sulfonyl chloride derivative. This can be achieved using standard chlorinating agents like thionyl chloride or phosphorus pentachloride. The resulting dimethylaminoazobenzene-4-sulfonyl chloride can then be reduced to the corresponding thiol. Subsequently, the thiol can be converted to the thiosulfonate.

An alternative, more direct approach for the synthesis of S-aryl thiosulfonates involves the reaction of aryldiazonium salts with a sulfur source. For instance, a photoinduced reaction of aryldiazonium tetrafluoroborates with sodium metabisulfite (B1197395) (Na2S2O5) and thiourea (B124793) has been reported to yield S-aryl thiosulfonates. researchgate.net This suggests a potential alternative route where the diazonium salt of sulfanilic acid could be directly converted to the thiosulfonate under specific reaction conditions.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency and purity of the synthesis of the precursor, methyl orange, are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, pH, and the stoichiometry of the reactants.

For the diazotization step, maintaining a low temperature (0-5 °C) is crucial to prevent the decomposition of the unstable diazonium salt. lkouniv.ac.in The pH of the coupling reaction is also a critical factor. The coupling of diazonium salts with aromatic amines like N,N-dimethylaniline is typically carried out in a weakly acidic medium. slideserve.com

Purification of the crude product is essential to remove unreacted starting materials and byproducts. This is often achieved through recrystallization from water or other suitable solvents. researchgate.net The purity of the final product can be assessed using techniques such as thin-layer chromatography (TLC) and melting point determination.

For the subsequent conversion of the sulfonic acid to the thiosulfonate, optimization of each step would be necessary. For the formation of the sulfonyl chloride, reaction time and temperature would need to be controlled to prevent side reactions. The reduction of the sulfonyl chloride to the thiol would require careful selection of the reducing agent and reaction conditions to avoid over-reduction or side reactions involving the azo bond. The final conversion of the thiol to the thiosulfonate would also need optimization of reagents and conditions to maximize yield and purity.

Synthesis of Analogs and Structurally Modified Derivatives

The core structure of this compound can be systematically modified to create a library of analogs for various research purposes, including structure-activity relationship (SAR) studies and the development of bioconjugatable probes.

Systematic Structural Perturbations for Structure-Activity Relationship (SAR) Studies in Research Tool Development

SAR studies involve the synthesis and evaluation of a series of structurally related compounds to understand how specific chemical features influence their biological or chemical activity. For this compound, systematic modifications can be introduced at various positions on the aromatic rings.

For instance, the substituents on the aniline (B41778) ring can be varied. The dimethylamino group can be replaced with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. The position of these substituents can also be altered to explore the steric and electronic effects on the compound's activity.

Similarly, the substitution pattern on the other aromatic ring can be modified. The thiosulfonate group can be moved to the ortho or meta positions to investigate the impact of its location on the molecule's properties.

The following table provides examples of potential structural perturbations and their rationale for SAR studies:

| Modification Site | Example of Modification | Rationale for SAR Study |

| Aniline Ring (para-position) | Replacement of -N(CH3)2 with -OCH3, -Cl, -NO2 | To investigate the effect of electron-donating and electron-withdrawing groups on activity. |

| Aniline Ring (ortho/meta-positions) | Introduction of alkyl or halogen groups | To probe the steric and electronic requirements of the binding site. |

| Phenyl Ring | Isomeric placement of the thiosulfonate group (ortho, meta) | To determine the optimal position of the functional group for activity. |

Incorporation of Bioconjugatable Tags and Reporter Groups

To utilize this compound as a research tool in biological systems, it can be functionalized with bioconjugatable tags or reporter groups. These modifications allow for the covalent attachment of the molecule to biomolecules such as proteins or nucleic acids, or for its detection and visualization.

Common bioconjugatable tags include functional groups that can readily react with specific amino acid residues on proteins or with functional groups on other biomolecules. Examples include:

Carboxylic acids or activated esters (e.g., NHS esters): For reaction with primary amines (e.g., lysine (B10760008) residues).

Maleimides: For specific reaction with thiol groups (e.g., cysteine residues).

Alkynes or azides: For use in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition).

Reporter groups, such as fluorescent dyes or biotin, can also be incorporated into the structure. This allows for the tracking and quantification of the molecule in biological assays. The synthesis of these derivatives would involve modifying the synthetic route to include a precursor with the desired tag or to introduce the tag at a later stage of the synthesis.

Mechanistic Investigations of Molecular Interactions and Reactivity

Reactivity Profiles with Biological Thiols and Other Nucleophilic Species

The thiosulfonate group is known for its reactivity toward nucleophiles, especially soft nucleophiles like thiols. This reactivity is the basis for its use as a thiol-specific modifying agent. The reaction proceeds via a nucleophilic attack on the sulfenyl sulfur atom of the thiosulfonate, leading to the formation of a disulfide bond and the displacement of a sulfinate anion. This process is often referred to as a thiol-disulfide exchange reaction. rsc.orgnih.gov

The reaction between a thiosulfonate and a thiol is a form of nucleophilic substitution (S_N2) at the sulfenyl sulfur. nih.govuantwerpen.be The kinetics of this reaction are critically dependent on the nucleophilicity of the attacking species. For biological thiols, such as the side chain of cysteine or glutathione (B108866), the reactive species is the thiolate anion (RS⁻). Consequently, the reaction rate is highly pH-dependent, increasing with the concentration of the more nucleophilic thiolate. The rate of the reaction is influenced by several factors, including the pKa of the attacking thiol and the nature of the leaving group (the sulfinate). nih.govresearchgate.net

Table 1: Representative Kinetic Parameters for Thiol-Disulfide Exchange Reactions This table presents illustrative data for related reactions to demonstrate the principles governing the kinetics, as specific data for Dimethylaminoazobenzene-4-thiosulfonate is not available in the provided search results.

| Reactants | Catalyst/Conditions | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| Thiol + Acrylamide | Base Catalyst | Varies with thiol pKa | researchgate.net |

| Cysteine Thiosulfinate Ester + Hydroxide | pH > 7 | 60 ± 18 | nih.gov |

| Thiol-Disulfide Interchange (General) | pH-dependent | Varies widely | nih.gov |

| BODIPY-Thiosulfonate + Thiol | Aqueous Buffer | Fast Response | rsc.org |

Identification of Molecular Adducts and Reaction Byproducts

The reaction of this compound with a thiol-containing molecule (R-SH), such as cysteine, results in the formation of a specific mixed disulfide adduct. In this reaction, the thiol attacks the electrophilic sulfur of the thiosulfonate, forming a new disulfide bond and displacing the 4-methylbenzenesulfinate (B2793641) anion as a byproduct. nih.gov

The primary molecular adduct is the S-(4-(dimethylamino)phenylazo)phenyl disulfide derivative of the attacking thiol. For example, with cysteine, the product is S-(4-(dimethylamino)phenylazo)phenyl-L-cysteine. The principal byproduct is 4-methylbenzenesulfinic acid or its corresponding salt, depending on the pH of the medium.

Table 2: Products of Reaction with Cysteine

| Reactant 1 | Reactant 2 | Molecular Adduct | Reaction Byproduct |

| This compound | L-Cysteine | S-(4-(dimethylamino)phenylazo)phenyl-L-cysteine | 4-Methylbenzenesulfinate |

Enzymatic and Catalytic Transformations Involving the Thiosulfonate Moiety

The thiosulfonate group and the resulting disulfide bond can be substrates for various enzymatic and catalytic processes.

Enzymes can interact with thiosulfonates in several ways. Some enzymes, such as the bacterial thiosulfate (B1220275) dehydrogenase TsdA, have active sites containing a reactive cysteine that can form a covalent S-thiosulfonate adduct as a catalytic intermediate. mendeley.comnih.gov This demonstrates a direct mechanism for enzyme-mediated derivatization of the thiosulfonate group.

Furthermore, the disulfide adduct formed from the reaction of this compound with a biological thiol can be a substrate for cellular redox systems. Enzymes like thioredoxin reductase and glutaredoxin are responsible for reducing disulfide bonds and are central to maintaining the cellular redox balance. nih.gov These enzymes would likely cleave the disulfide bond of an adduct like S-(4-(dimethylamino)phenylazo)phenyl-L-cysteine, regenerating the free cysteine and releasing the corresponding thiol of the azobenzene (B91143) derivative.

The azo group (—N=N—) is the molecule's primary chromophore, responsible for its intense color. wikipedia.orgjchemrev.com This property allows the compound to be used as a visual reporter in chemical reactions.

In catalytic contexts, particularly under anaerobic or photocatalytic conditions, the azo bond can act as an electron acceptor. iwaponline.com The reduction of the azo group leads to the cleavage of the N=N double bond, typically yielding two separate aromatic amine compounds. This process results in the decolorization of the dye. The efficiency of this reductive cleavage can be significantly enhanced by redox mediators, such as quinones, which facilitate electron transfer to the azo compound. iwaponline.comnih.gov

Photochemical and Photophysical Processes

The azobenzene core of the molecule confers distinct photochemical and photophysical properties, most notably photoisomerization. wikipedia.org Azobenzene and its derivatives can exist in two isomeric forms: the thermodynamically stable trans (or E) isomer and the metastable cis (or Z) isomer.

Irradiation with light of a suitable wavelength can trigger a reversible conversion between these two states. Typically, UV light, corresponding to the π-π* transition, induces trans-to-cis isomerization. The reverse cis-to-trans isomerization can be triggered by visible light, which excites the n-π* transition, or it can occur thermally in the dark. nih.gov This photoswitching behavior leads to significant changes in the molecule's geometry, dipole moment, and absorption spectrum. The presence of the electron-donating dimethylamino group influences the absorption wavelengths and can affect the kinetics and quantum yields of isomerization. researchgate.net

Table 3: Representative Photophysical Properties of Substituted Azobenzenes This table presents illustrative data for a related compound, as specific data for this compound is not available in the provided search results. Properties are solvent and substituent dependent.

| Property | trans Isomer (E) | cis Isomer (Z) | Reference |

| Absorption Max (π-π) | ~320-380 nm | ~250-290 nm | nih.govresearchgate.net |

| Absorption Max (n-π) | ~440-450 nm | ~430-440 nm | nih.govresearchgate.net |

| Isomerization (E→Z) Wavelength | UV light (~365 nm) | - | nih.gov |

| Isomerization (Z→E) Wavelength | Visible light (>420 nm) or Thermal | - | nih.gov |

| Fluorescence | Generally weak or non-fluorescent | Generally weak or non-fluorescent | researchgate.net |

Light-Induced Isomerization and its Impact on Molecular Function

The hallmark of azobenzene derivatives, including this compound, is their ability to undergo reversible isomerization between a thermally stable trans isomer and a metastable cis isomer upon irradiation with light of specific wavelengths. researchgate.nethw.ac.uk This process is driven by the absorption of a photon, which excites the molecule to a higher electronic state where rotation around the N=N double bond becomes possible. The reverse process, from cis to trans, can be triggered by irradiation with a different wavelength of light or can occur thermally in the dark. hw.ac.uk

The electronic structure of this compound is characterized by the presence of an electron-donating dimethylamino group and an electron-withdrawing thiosulfonate group. This "push-pull" substitution pattern significantly influences the molecule's absorption spectrum and isomerization mechanism. scispace.comdtic.mil Specifically, it leads to a red-shift of the intense π-π* transition, moving it to lower energies (longer wavelengths), while the n-π* transition is less affected. scispace.comdtic.mil This spectral tuning is a key principle in designing azobenzene-based photoswitches that can be activated by visible light, which is often desirable for biological and material applications. scispace.com

The isomerization from the trans to the cis form induces a significant change in the molecule's geometry. This geometric change is the basis for the "molecular function" of these compounds, as it can be used to trigger a variety of macroscopic effects, such as changes in the phase of a material or the activity of a biological molecule. mdpi.com

Theoretical studies on azobenzene sulfonate, a close analog, indicate that the isomerization mechanism can proceed through either a rotation or an inversion pathway. The rotational pathway involves an out-of-plane rotation around the N=N bond, while the inversion pathway involves an in-plane change in the NNC bond angle. nih.gov The presence of a polar solvent can influence which pathway is favored. nih.gov For push-pull azobenzenes, the isomerization mechanism can shift from inversion in nonpolar solvents to rotation in polar solvents. nih.gov

The efficiency of the photoisomerization process is quantified by the quantum yield (Φ), which represents the number of molecules that isomerize per photon absorbed. For many azobenzene derivatives, the quantum yield for the trans-to-cis isomerization is typically in the range of 0.1 to 0.3, while the cis-to-trans isomerization often has a higher quantum yield. hw.ac.uk The specific quantum yields for this compound are not reported, but data for analogous compounds can provide an estimate.

Table 1: Photoisomerization Quantum Yields of Selected Azobenzene Derivatives

| Compound | Solvent | Excitation Wavelength (nm) | Φ (trans → cis) | Reference |

| Azobenzene | Methanol | 313 | 0.14 | hw.ac.uk |

| 4-Aminoazobenzene (B166484) | Various | ~380 | 0.10 - 0.25 | researchgate.net |

| 4-Nitro-4'-aminoazobenzene | Dioxane | 436 | 0.03 | researchgate.net |

This table presents data for analogous compounds to illustrate the typical range of quantum yields for push-pull azobenzenes. The values for this compound may differ.

Energy Transfer Mechanisms involving the Azobenzene Core

In many "push-pull" azobenzene systems, the bright π-π* excited state (S2) can behave similarly to the lower-energy, dark n-π* state (S1) in terms of promoting isomerization. scispace.comdtic.mil This is because the push-pull substitution can lower the energy of the S2 state, making the torsional pathway for isomerization more accessible. researchgate.net This can lead to an increased photoisomerization efficiency compared to unsubstituted azobenzene. scispace.comresearchgate.net

Excitation energy transfer (EET) can occur if the azobenzene moiety is in proximity to another chromophore. researchgate.net The efficiency of this process depends on the spectral overlap between the emission of the azobenzene donor and the absorption of the acceptor, as well as their relative orientation and distance.

While specific data on the excited-state dynamics of this compound are not available, studies on similar "push-pull" systems and azobenzene derivatives provide insights into the likely mechanisms. For instance, theoretical studies on azobenzene sulfonate show that the presence of the sulfonate group and the surrounding environment (like an inorganic layered material) can alter the energy gap between the n → π* and π → π* electronic transitions, which in turn affects the photostability and isomerization pathways. nih.gov

Table 2: Key Parameters in Energy Transfer of Azobenzene Systems

| Parameter | Description | Significance |

| Excited State Lifetime (τ) | The average time a molecule spends in the excited state before returning to the ground state. | A shorter lifetime often correlates with more efficient non-radiative decay pathways, including isomerization. |

| Fluorescence Quantum Yield (Φf) | The ratio of emitted photons to absorbed photons. | Azobenzenes are typically weakly fluorescent, as isomerization is the dominant deactivation pathway. |

| Intersystem Crossing (ISC) Yield | The efficiency of transition from a singlet excited state to a triplet state. | This process can compete with isomerization and fluorescence, leading to different photochemical outcomes. |

| Energy of S1 and S2 states | The energy levels of the first and second singlet excited states. | The relative energies of the n-π* (often S1) and π-π* (often S2) states dictate the initial photophysical events. |

This table outlines the key parameters that govern the energy transfer mechanisms in azobenzene-based molecules. The specific values for this compound would require experimental determination.

Advanced Spectroscopic and Analytical Characterization for Research Applications

High-Resolution Spectroscopic Analysis of Dimethylaminoazobenzene-4-thiosulfonate

High-resolution spectroscopy is indispensable for the detailed structural and functional analysis of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR, Raman) offer complementary information, enabling a complete molecular portrait.

While basic 1D NMR (¹H and ¹³C) is used for initial identification, advanced 2D NMR techniques are essential for the unambiguous structural elucidation of a complex molecule like this compound. researchgate.netipb.ptethernet.edu.et These methods reveal through-bond and through-space correlations, which are crucial for assigning every proton and carbon atom and confirming the specific isomeric structure. youtube.comharvard.edudiva-portal.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. sdsu.eduyoutube.com For this molecule, COSY spectra would establish the connectivity of protons within each of the two distinct aromatic rings. For example, it would show correlations between adjacent protons on the dimethylamino-substituted ring and on the thiosulfonate-substituted ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons (one-bond ¹J-coupling). sdsu.eduyoutube.com It is a powerful tool for assigning carbon signals based on their known proton assignments. Each protonated carbon in the aromatic rings and the methyl groups of the dimethylamino moiety would show a distinct cross-peak in the HSQC spectrum.

Correlations from the N-methyl protons to the carbon atom of the phenyl ring to which the dimethylamino group is attached.

Correlations from the aromatic protons to the carbons on the opposite side of the azo (-N=N-) bridge, confirming the link between the two phenyl rings.

Crucially, correlations from the protons on the second phenyl ring to the carbon atom directly bonded to the sulfur of the thiosulfonate group, confirming its position at the '4' position. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space proximity of nuclei, which is invaluable for determining conformation and the stereochemical arrangement around the azo bond (E/Z isomerism). diva-portal.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for E-Dimethylaminoazobenzene-4-thiosulfonate Predicted values are based on data for structurally similar substituted azobenzenes. nih.gov

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| N(CH₃)₂ | ~3.1 | ~40.0 | C1 |

| C1-H | - | ~153.0 | - |

| C2,6-H | ~7.8 | ~125.0 | C4, C1 |

| C3,5-H | ~6.8 | ~111.0 | C1, C5/C3 |

| C4 | - | ~144.0 | - |

| C1' | - | ~152.0 | - |

| C2',6'-H | ~7.9 | ~123.0 | C4', C1' |

| C3',5'-H | ~7.9 | ~129.0 | C1', C4', C5'/C3' |

| C4' | - | ~148.0 | - |

Advanced mass spectrometry is a cornerstone for confirming molecular weight and probing the fragmentation pathways of this compound, which is essential for structural verification and for studying its stability and reaction mechanisms. nih.govacs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization Time-of-Flight) provide highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): This technique involves the selection of a parent ion, its fragmentation through collision-induced dissociation (CID), and analysis of the resulting daughter ions. nih.gov The fragmentation pattern is a unique fingerprint of the molecule's structure. For sulfonated azo dyes, characteristic fragmentation patterns are well-documented. northwestern.edudoi.org Expected key fragmentations for this compound would include:

Loss of SO₃ (80 Da) or SO₂ (64 Da) from the thiosulfonate group. aaqr.org

Cleavage of the S-S bond.

Cleavage of the C-S bond, separating the phenyl ring from the thiosulfonate group.

Cleavage of the azo bond (-N=N-), resulting in two separate aromatic amine fragments.

Table 2: Predicted Key Fragments in the Negative Ion ESI-MS/MS Spectrum of this compound Molecular Formula: C₁₄H₁₅N₃O₂S₂; Molecular Weight: 337.42 g/mol

| Fragment Description | Proposed Structure | Predicted m/z |

|---|---|---|

| Parent Ion [M-H]⁻ | [C₁₄H₁₄N₃O₂S₂]⁻ | 336.05 |

| Loss of SO₃ | [C₁₄H₁₄N₃S]⁻ | 256.09 |

| Azo cleavage (Thiosulfonate side) | [C₆H₄SO₂S]⁻ | 171.96 |

| Azo cleavage (Dimethylamino side) | [C₈H₁₀N₂]⁻ radical anion | 134.08 |

| Benzenesulfinate fragment (after S-S cleavage) | [C₆H₄SO₂]⁻ | 139.99 |

Vibrational spectroscopy techniques, Fourier-Transform Infrared (FT-IR) and Raman, are powerful non-destructive methods for identifying functional groups and probing molecular conformation. researchgate.net They are complementary: FT-IR is sensitive to vibrations involving a change in dipole moment, while Raman is sensitive to those involving a change in polarizability. balazs.com

FT-IR Spectroscopy: The FT-IR spectrum provides clear evidence for the key functional groups. researchgate.netresearchgate.net For this compound, strong absorptions are expected for the S=O stretches of the thiosulfonate group. The aromatic C-H and C=C stretching and bending vibrations will also be prominent.

Raman Spectroscopy: Raman is particularly useful for studying the azo bond. researchgate.net In the symmetric trans-isomer, the -N=N- stretch is Raman-active but IR-inactive due to the molecule's center of inversion. This makes Raman spectroscopy an excellent tool for studying the E/Z isomerization process. The S-S bond also typically shows a weak but characteristic Raman signal.

Table 3: Key Vibrational Frequencies for this compound Frequencies are based on data from similar azo dyes and sulfonated compounds. scienceworldjournal.org

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | FT-IR, Raman | 3100 - 3000 | Characteristic of sp² C-H bonds. |

| Aliphatic C-H Stretch (N-CH₃) | FT-IR, Raman | 2950 - 2850 | From the dimethylamino group. |

| Aromatic C=C Stretch | FT-IR, Raman | 1600 - 1450 | Multiple bands corresponding to the phenyl rings. |

| Azo -N=N- Stretch | Raman | ~1440 | Strong in Raman for the trans isomer, weak/inactive in IR. |

| S=O Asymmetric/Symmetric Stretch | FT-IR | 1350 - 1150 | Strong, characteristic bands for the sulfonate moiety. |

| C-N Stretch | FT-IR | ~1340 | Aromatic amine C-N vibration. |

| S-S Stretch | Raman | 500 - 400 | Typically a weak signal. |

Chromatographic and Electrophoretic Methodologies for Purity and Reaction Monitoring

Chromatographic and electrophoretic techniques are the workhorses for assessing the purity of this compound and for monitoring the progress of its synthesis or subsequent reactions.

HPLC is the premier technique for separating and quantifying this compound from its precursors, isomers, and degradation products. nih.govresearchgate.net A robust reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. nih.govresearchgate.net

Method Development: A typical method would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase would likely be a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) to ensure the anionic thiosulfonate group remains ionized for good peak shape.

Detection: A Photo Diode Array (PDA) detector is ideal, as it can monitor absorbance across a range of wavelengths simultaneously. nih.govnajah.edu This allows for the detection of the parent azo dye at its visible λmax (typically 400-500 nm) while also monitoring for precursors that may only absorb in the UV region.

Applications: This method can be used to:

Determine the purity of a final product with high accuracy.

Quantify the yield of a synthesis reaction by measuring the consumption of reactants and the formation of the product.

Separate the desired trans (E) isomer from the cis (Z) isomer, which may form upon exposure to light.

Table 4: Representative HPLC Data for Purity Analysis Hypothetical data based on a standard RP-HPLC method for azo dyes.

| Compound | Retention Time (min) | λmax (nm) | Purpose |

|---|---|---|---|

| Sulfanilic Acid (Precursor) | ~2.5 | ~254 | Monitoring reactant consumption |

| This compound | ~8.1 | ~460 | Quantification of main product |

| Potential Side-Product (e.g., isomer) | ~9.3 | ~455 | Purity assessment |

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. mdpi.comlibretexts.orgyoutube.com It is particularly well-suited for analyzing charged species like this compound. nih.gov

Principle of Separation: In a fused silica (B1680970) capillary under a specific pH buffer, the anionic thiosulfonate group will give the molecule a net negative charge. When a voltage is applied, the compound will migrate toward the positive electrode at a rate dependent on its electrophoretic mobility. libretexts.org This allows for extremely efficient separation from neutral impurities or from other charged species with different charge-to-size ratios.

Advantages and Applications: CE offers several advantages over HPLC, including very high resolution, short analysis times, and minimal sample and solvent consumption. youtube.com It can be used for:

Orthogonal purity testing to confirm results obtained by HPLC.

Analysis of complex matrices where the high resolving power of CE is beneficial.

Studying interactions between the dye and other molecules by observing shifts in migration time.

Advanced CE techniques, such as Micellar Electrokinetic Chromatography (MEKC), could also be employed to separate the target compound from neutral impurities by partitioning them into micelles added to the buffer.

Time-Resolved Spectroscopic Studies of Reaction Dynamics

The reaction dynamics of this compound, a quintessential push-pull azobenzene (B91143) derivative, are governed by a series of ultrafast photophysical and photochemical events following electronic excitation. While direct time-resolved spectroscopic data for this specific compound are not extensively published, a comprehensive understanding of its reaction dynamics can be elucidated by examining closely related analogues, particularly those featuring strong electron-donating and electron-withdrawing groups. The combination of a dimethylamino group (a potent electron donor) and a thiosulfonate group (a strong electron acceptor) at opposite ends of the azobenzene core creates a pronounced intramolecular charge transfer (ICT) character, which significantly influences the excited-state landscape and subsequent relaxation pathways.

Upon photoexcitation, typically to the intense S₂ (ππ*) state, the molecule undergoes a cascade of rapid, non-radiative transitions. Time-resolved transient absorption spectroscopy is a powerful technique to probe these fleeting intermediates and map out their temporal evolution.

Detailed research on analogous push-pull azobenzenes, such as 4-aminoazobenzene (B166484) (4-AAB) and its derivatives, provides critical insights into the expected dynamics of this compound. For instance, studies on trans-4-aminoazobenzene reveal a multi-step relaxation process following excitation. researchgate.net The initial excitation to the S₂ state is followed by an extremely rapid internal conversion to the S₁ (nπ*) state. This process is often on the order of tens to hundreds of femtoseconds. For trans-4-AAB in ethanol, this S₂ to S₁ transition occurs with a time constant of approximately 70 fs. researchgate.netyoutube.com

From the S₁ state, the molecule has several competing decay channels:

Photoisomerization: The molecule can undergo a structural change from the trans to the cis isomer. This process is fundamental to the photoswitching capability of azobenzenes and is believed to occur primarily on the S₁ potential energy surface via an inversion or rotational mechanism. researchgate.net

Internal Conversion to the Ground State (S₀): The molecule can return to the electronic ground state without isomerizing, dissipating the absorbed energy as heat.

Intersystem Crossing: A spin-forbidden transition to the triplet manifold (e.g., T₁ or T₂) can also occur, although this is often a less dominant pathway in push-pull azobenzenes compared to the parent azobenzene. researchgate.net

The strong push-pull nature of this compound is expected to accelerate the decay of the S₁ state. In trans-4-AAB, the combined timescale for photoisomerization and internal conversion from S₁ to S₀ is approximately 0.7 ps. researchgate.netyoutube.com Following the return to the ground state, vibrational cooling of the "hot" cis and trans isomers occurs on a picosecond timescale, with reported values of approximately 4 ps and 13 ps, respectively, for 4-AAB. researchgate.netyoutube.com

The presence of a sulfonate group, a strong electron-withdrawing substituent, is known to influence the electronic structure and thermal relaxation of azobenzenes. nih.govresearchgate.net Theoretical studies on azobenzene sulfonate have shown that such substitutions can modulate the energy levels of the frontier molecular orbitals, which in turn affects the absorption spectra and isomerization pathways. nih.govresearchgate.net In push-pull systems, a stronger acceptor group generally leads to a more pronounced red-shift of the ππ* absorption band and can influence the lifetime of the excited states. beilstein-journals.orgacs.org

The transient absorption spectra of these compounds are characterized by features corresponding to the excited states (S₁, S₂) and the ground state bleach of the initial isomer. For many push-pull azobenzenes, a broad excited-state absorption is observed in the visible and near-infrared regions, which decays as the molecule relaxes back to the ground state or forms the photoisomer.

The table below summarizes key kinetic data from time-resolved spectroscopic studies of relevant azobenzene derivatives, which serve as a basis for understanding the reaction dynamics of this compound.

| Compound/System | Excitation Wavelength (nm) | Observed Process | Time Constant (ps) | Solvent | Reference |

| trans-4-Aminoazobenzene (4-AAB) | 400 | S₂ → S₁ Internal Conversion | ~0.07 | Ethanol | researchgate.netyoutube.com |

| trans-4-Aminoazobenzene (4-AAB) | 400 | S₁ → S₀ (Isomerization & IC) | ~0.7 | Ethanol | researchgate.netyoutube.com |

| trans-4-Aminoazobenzene (4-AAB) | 400 | Vibrational Cooling (cis-S₀) | ~4 | Ethanol | researchgate.netyoutube.com |

| trans-4-Aminoazobenzene (4-AAB) | 400 | Vibrational Cooling (trans-S₀) | ~13 | Ethanol | researchgate.netyoutube.com |

| trans-4-Aminoazobenzene (4-AAB) | 400 | Intersystem Crossing (S₁ → T₂) | ~180 | Ethanol | researchgate.net |

| trans-4-Aminoazobenzene (4-AAB) | 400 | Intersystem Crossing (S₂ → T₄) | ~480 | Ethanol | researchgate.net |

| Push-pull Azo Dyes (e.g., with nitro acceptor) | 355 | Thermal cis-to-trans Relaxation | 0.00057 - 0.0028 | Ethanol | beilstein-journals.org |

Applications in Biochemical and Biomolecular Research

Dimethylaminoazobenzene-4-thiosulfonate as a Covalent Probe for Protein and Peptide Modifications

The ability of the thiosulfonate group to react selectively with sulfhydryl groups forms the basis of its use as a covalent probe for modifying proteins and peptides. This modification introduces a chromophoric azobenzene (B91143) tag at specific sites, enabling further structural and functional investigation.

This compound serves as a targeted labeling agent for cysteine residues in proteins and peptides. The sulfur atom of a cysteine-derived sulfhydryl group acts as a nucleophile, attacking the sulfur-sulfur bond of the thiosulfonate. This reaction results in the formation of a stable disulfide bond between the protein and the dimethylaminoazobenzene moiety, releasing a sulfite (B76179) ion.

This covalent labeling is instrumental for:

Tracking and Identification: The attached dye allows for the visualization and quantification of labeled proteins in various separation techniques.

Structural Analysis: The introduction of the bulky, chromophoric azobenzene group can be used to probe the local environment of the cysteine residue. Changes in the absorption spectrum of the dye can indicate conformational changes in the protein upon binding to other molecules or under different environmental conditions. nih.gov

Functional Insights: Detecting free sulfhydryls can provide information on incomplete disulfide bond formation or identify cysteine residues available for conjugation, which is crucial for understanding protein stability and structure. nih.gov Traditional methods for detecting sulfhydryl groups, such as using Ellman's reagent, can be limited by the amount of sample required, making targeted probes valuable. nih.gov

Table 1: Examples of Proteins with Key Sulfhydryl Groups for Potential Labeling

| Protein | Function | Relevance of Sulfhydryl Group |

| Serum Albumin | Transport Protein | Contains a free cysteine (Cys34) that is often used for conjugation studies. |

| Papain | Cysteine Protease | Has a critical cysteine (Cys25) in its active site essential for catalysis. |

| Tubulin | Cytoskeletal Protein | Contains reactive cysteine residues important for polymerization and drug interaction. |

| Peroxiredoxins | Antioxidant Enzymes | Utilize a catalytic cysteine that cycles through different oxidation states. nih.gov |

Probing Active Site Reactivity in Enzymes

When a reactive cysteine residue is located within the active site of an enzyme, this compound can be employed as a probe to assess its accessibility and reactivity. The rate of the labeling reaction provides a quantitative measure of the sulfhydryl group's exposure and nucleophilicity, offering insights into the enzyme's catalytic mechanism. nih.gov

Modification of the active site cysteine by this probe typically leads to a measurable change in enzymatic activity, most often inhibition. By correlating the rate of labeling with the loss of activity, researchers can confirm the role of the specific cysteine residue in catalysis. Furthermore, the binding of substrates or inhibitors to the active site can protect the cysteine from being labeled, a phenomenon that can be used to map binding interactions and understand the enzyme's specificity. nih.gov The spectral properties of the attached dimethylaminoazobenzene tag can also serve as a reporter on the polarity and dynamics of the enzyme's active site environment.

Utility in Assays and Detection Systems

The chromophoric nature of the dimethylaminoazobenzene group is central to its application in various assay and detection systems, particularly for the quantification of thiol-containing molecules and the measurement of enzyme activity.

This compound is well-suited for the development of colorimetric assays to quantify low-molecular-weight thiols such as glutathione (B108866), cysteine, and homocysteine. psu.edu The principle of this assay is analogous to the well-established Ellman's test, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). nih.govnih.gov

The assay mechanism involves a thiol-disulfide exchange reaction. nih.govresearchgate.net When a sample containing a free thiol (R-SH) is mixed with this compound, the thiol attacks the thiosulfonate, forming a mixed disulfide (R-S-S-Azobenzene) and releasing the dimethylaminoazobenzene-4-sulfinate. This reaction is accompanied by a distinct color change, as the electronic properties of the azobenzene chromophore are altered. The resulting change in absorbance, measured at a specific wavelength using a spectrophotometer, is directly proportional to the concentration of thiols in the sample. The high extinction coefficient of the azobenzene dye allows for sensitive detection. psu.edu

Table 2: Principle of Colorimetric Thiol Assay

| Step | Description | Spectroscopic Consequence |

| 1. Reagent | This compound has a characteristic absorbance spectrum. | Baseline absorbance reading at a specific wavelength (e.g., λmax1). |

| 2. Reaction | The reagent reacts with a thiol-containing analyte. | A new product is formed, leading to a shift in the absorbance spectrum. |

| 3. Detection | The increase in absorbance at a new wavelength (λmax2) is measured. | The change in absorbance (ΔAbs) is proportional to the thiol concentration. |

Application in Enzyme Activity Assays and Inhibition Studies

This reagent can be integrated into enzyme assays in two primary ways:

Continuous Monitoring of Thiol-Producing Enzymes: For enzymes that produce a thiol as a product, this compound can be included in the reaction mixture. The continuous, enzyme-catalyzed generation of the thiol product drives the color-forming reaction with the probe, allowing for real-time monitoring of enzyme kinetics via a spectrophotometer.

Enzyme Inhibition Screening: The probe is particularly useful for high-throughput screening of potential inhibitors for enzymes that rely on a critical cysteine for their function (e.g., cysteine proteases, certain kinases). In such an assay, the enzyme is incubated with the probe, leading to a time-dependent increase in color. When a true inhibitor is present, it binds to the enzyme's active site, blocking the reactive cysteine and preventing it from reacting with the probe. This results in a significantly reduced rate of color development, flagging the compound as a potential inhibitor. nih.govmdpi.comresearchgate.net

Exploration as a Molecular Tool in Biomolecular Interactions (Non-Clinical)

Beyond its role as a simple label or assay component, this compound holds potential as a more sophisticated molecular tool for investigating non-clinical biomolecular interactions. After covalently attaching the probe to a protein of interest via a cysteine residue, the azobenzene moiety can report on subsequent binding events.

For instance, if the labeled protein interacts with another protein or a nucleic acid, the environment around the azobenzene tag may change, leading to shifts in its absorption spectrum. This can be used to monitor the formation of biomolecular complexes and to characterize their binding interfaces.

Furthermore, azobenzene compounds are known to undergo reversible cis-trans photoisomerization when exposed to light of specific wavelengths. This property opens up the possibility of using this compound to create photoswitchable protein functions. By attaching the probe near a functional site, it might be possible to control the protein's activity with light, turning a biological process "on" or "off" to study its dynamics with high temporal precision.

Investigation of Ligand-Receptor Binding Dynamics

The study of interactions between ligands and their corresponding receptors is fundamental to understanding cellular signaling, pharmacology, and disease. Covalent labeling of receptors with reporter molecules provides a direct method for monitoring binding events.

This compound is designed for such applications. The thiosulfonate group (R-S-SO₃⁻) is an effective thiol-reactive moiety, capable of forming a stable disulfide bond with the sulfhydryl group of cysteine residues within a protein sequence under mild physiological conditions. This reaction is highly specific for cysteines, which are often less abundant than other nucleophilic residues like lysine (B10760008), allowing for precise, site-directed labeling of a target receptor. In some cases, the reaction of a thiosulfonate with a cysteine can be an intermediate step in catalysis within certain enzymes. nih.gov

Once covalently attached to a receptor, the dimethylaminoazobenzene portion of the molecule acts as a chromophoric reporter. The electronic environment of this dye is sensitive to changes in its immediate surroundings. Key events in ligand-receptor binding, such as conformational changes in the receptor, the displacement of water molecules from a binding pocket, or the close approach of a ligand, can alter the polarity and hydrophobicity around the attached dye. These changes, in turn, can cause a detectable shift in the dye's absorbance spectrum.

By monitoring these spectral changes, researchers can gain insights into:

Binding Affinity: Quantifying the spectral shift at various ligand concentrations allows for the determination of dissociation constants (Kd).

Binding Kinetics: Time-resolved spectroscopy can be used to measure the rates of association and dissociation of the ligand.

Conformational Changes: The nature and magnitude of the spectral shift can provide information about the specific structural rearrangements the receptor undergoes upon ligand binding.

This strategy is part of a broader class of techniques that use reporter systems to study receptor-ligand interactions, which are particularly useful when studying the native ligand is technically challenging. ntu.edu.sghuji.ac.il The use of an affinity bait and a chemical reporter (the AB&CR strategy) is a recognized approach for identifying and characterizing the binding partners of various ligands. nih.gov

Fluorescence Resonance Energy Transfer (FRET) Applications of Related Chromophores

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale, making it ideal for studying molecular interactions, enzymatic activity, and conformational changes in biomolecules. The process involves a non-radiative transfer of energy from an excited-state fluorescent donor to a suitable acceptor molecule (a quencher) when they are in close proximity.

Azobenzene derivatives, including the dimethylaminoazobenzene scaffold, are exceptionally effective as "dark quenchers" in FRET-based assays. sciforum.net Unlike fluorescent acceptors, dark quenchers dissipate the absorbed energy as heat rather than light, resulting in a low background signal and a high signal-to-noise ratio. The efficiency of this quenching is highly dependent on the distance between the donor and the quencher.

In a typical FRET application involving a related azobenzene chromophore, a system could be designed as follows:

A receptor is labeled with a fluorescent donor (e.g., a cyanine (B1664457) dye).

A ligand is labeled with an azobenzene-based quencher.

Upon binding of the ligand to the receptor, the donor and quencher are brought into close proximity, leading to efficient FRET and a significant decrease in the donor's fluorescence emission. Conversely, if a probe is designed with both a fluorophore and an azobenzene quencher on the same molecule (e.g., a peptide substrate for a protease), cleavage of the peptide by the enzyme separates the pair, restoring fluorescence. nih.gov This "turn-on" signal is a direct measure of enzymatic activity.

The key advantages of using azobenzene-based quenchers like DABCYL and the Black Hole Quencher (BHQ) family, which share the core azo-group functionality, include: sciforum.netnih.gov

Broad Quenching Range: Different derivatives can quench fluorescence across a wide portion of the visible spectrum.

High Quenching Efficiency: They effectively suppress the emission of even bright fluorophores.

Low Intrinsic Fluorescence: This minimizes background interference, leading to more sensitive assays.

The photoisomerization properties of azobenzene, which allow it to switch between a planar trans form and a bent cis form upon irradiation with specific wavelengths of light, can add a layer of dynamic control to FRET experiments, although this is a more advanced application. mdpi.com

Physicochemical Properties of 4-Dimethylaminoazobenzene

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₄H₁₅N₃ | |

| Molecular Weight | 225.3 g/mol | |

| Appearance | Yellow, leaf-shaped crystals | mdpi.com |

| Melting Point | 114°C to 117°C | |

| Water Solubility | Practically insoluble (0.23 mg/L at 25°C) | |

| Log K_ow (Octanol/Water Partition) | 4.58 | |

| Vapor Pressure | 3.3 × 10⁻⁷ mm Hg |

Spectroscopic Properties of Azobenzene Classes

| Class | Typical Substituents | Key Absorption Bands | Appearance | Reference |

|---|---|---|---|---|

| Azobenzene-type | Unsubstituted or weakly interacting groups | Low-intensity n-π* (visible), high-intensity π-π* (UV) | Yellow | |

| Aminoazobenzenes | Electron-donating groups (e.g., -NH₂, -N(CH₃)₂) | n-π* and π-π* bands overlap and shift to longer wavelengths | Orange | |

| Pseudo-stilbenes | Push-pull systems (donor and acceptor groups) | Intense charge-transfer (CT) band in the visible region | Red |

Computational and Theoretical Investigations

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are fundamental to predicting the behavior of Dimethylaminoazobenzene-4-thiosulfonate. These methods allow for the investigation of properties that can be challenging to measure experimentally.

The electronic structure of this compound is characterized by its "push-pull" nature. The dimethylamino (-N(CH₃)₂) group acts as a strong electron-donating group (the "push"), while the thiosulfonate (-SO₂S⁻) group serves as an electron-accepting group (the "pull"). This arrangement creates a significant intramolecular charge transfer character, which profoundly influences its spectroscopic properties.

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic absorption spectra of such dyes. nih.gov These calculations help in assigning the characteristic absorption bands of azobenzenes: the high-intensity π–π* transition and the lower-intensity, longer-wavelength n–π* transition. wikipedia.org In push-pull systems, the π–π* band is often red-shifted into the visible region, which can lead to an overlap with the n–π* band. acs.org This spectral tuning is crucial for applications where photoswitching with visible light is desired. acs.org

Computational methods can accurately predict the vertical excitation energies for both the trans and cis isomers. The reliability of these predictions is often benchmarked against experimental data for similar, well-characterized molecules. acs.org For example, calculations for molecules like 4-nitro-4'-aminoazobenzene show good agreement between computed and experimental absorption maxima, providing confidence in applying these methods to novel derivatives like this compound.

Table 1: Predicted Spectroscopic Properties of a Model Push-Pull Azobenzene (B91143) (4-nitro-4'-aminoazobenzene) This table serves as an illustrative example of the data obtained from quantum chemical calculations for a comparable push-pull system.

| Isomer | Transition | Calculated Vertical Excitation (eV) acs.org | Experimental λ_max (nm) acs.org |

| trans | S₀ → S₁ (n–π) | 2.53 | ~470 (in solution) |

| trans | S₀ → S₂ (π–π) | 3.18 | ~390 (in solution) |

| cis | S₀ → S₁ (n–π) | 2.39 | - |

| cis | S₀ → S₂ (π–π) | 3.01 | - |

Simulations of Molecular Conformations and Isomerization Pathways

The defining feature of azobenzenes is their reversible isomerization between the thermally stable trans (E) form and the metastable cis (Z) form. Computational simulations are essential for elucidating the mechanistic pathways of this transformation, which can occur via two primary routes: rotation around the N=N double bond or an in-plane inversion at one of the nitrogen centers. wikipedia.orgresearchgate.net

Rotation Pathway: This mechanism involves the twisting of the C-N=N-C dihedral angle, proceeding through a transition state where the π-bond is significantly weakened. researchgate.net

Inversion Pathway: This mechanism involves a linear, sp-hybridized transition state for one of the nitrogen atoms, where the phenyl group moves in the molecular plane. researchgate.net

For push-pull azobenzenes, computational studies have shown that the isomerization mechanism is highly dependent on the nature of the excited state. acs.orgnih.gov Excitation to the S₁ (n–π) state often leads to isomerization via the inversion pathway, whereas excitation to the S₂ (π–π) state typically favors the rotational pathway. acs.org Non-adiabatic molecular dynamics simulations can trace the evolution of the molecule after photoexcitation, revealing the preferred pathway and the kinetics of the process. nih.gov These simulations show that increasing the push-pull character can lower the energy of the rotational transition state, making it a more favorable route. nih.gov

Table 2: Calculated Isomerization Energy Barriers for Azobenzene Derivatives This table provides representative data on how substituents influence the energy barriers for different isomerization pathways, as determined by computational methods.

| Compound | Pathway | Method | Calculated Barrier (kcal/mol) |

| Azobenzene | Rotation (S₁) | QM/MM | ~2.0 scispace.com |

| Azobenzene | Inversion (S₁) | CASPT2 | ~7-12 acs.org |

| Push-Pull Azobenzene | Rotation (S₁) | TD-DFT | Lowered vs. Azobenzene acs.org |

| Push-Pull Azobenzene | Inversion (S₁) | TD-DFT | Higher vs. Rotation acs.org |

Docking and Dynamics Simulations with Biological Targets

The ability to control biological processes with light using photoswitchable ligands is a key area of photopharmacology. Computational docking and molecular dynamics (MD) simulations are indispensable tools for designing and optimizing such molecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein. mdpi.com The process involves placing the ligand (e.g., this compound) into the active site or an allosteric pocket of a protein and evaluating the binding affinity using a scoring function. nih.gov This allows for the identification of key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the ligand-protein complex.

For this compound, the dimethylamino group could act as a hydrogen bond acceptor, while the negatively charged thiosulfonate group is well-suited to form strong hydrogen bonds or salt bridges with positively charged residues like arginine or lysine (B10760008) in a binding pocket. The azobenzene core provides a large, flat surface for hydrophobic and π-stacking interactions. Docking simulations would be performed for both the trans and cis isomers, as their different shapes and sizes often result in dramatically different binding affinities, which is the basis for photopharmaceutical control. researchgate.net

Following docking, molecular dynamics (MD) simulations can be run to study the stability of the predicted binding pose and the dynamic behavior of the complex over time. nih.gov MD simulations provide a more realistic representation of the system in a solvated environment and can reveal conformational changes in the protein upon ligand binding and isomerization. researchgate.net

Table 3: Example of Docking Results for an Azobenzene Derivative with a Protein Target This table illustrates the type of output obtained from a molecular docking study, showing the key interactions and binding energy for a hypothetical complex.

| Ligand Isomer | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| trans-isomer | -8.5 | Lys12, Asp80 | Salt Bridge, H-Bond (Thiosulfonate) |

| Trp55 | π-stacking (Phenyl Ring) | ||

| cis-isomer | -5.2 | Phe91 | Hydrophobic (Phenyl Ring) |

| (Steric clash with Leu45) | Unfavorable Interaction |

Rational Design of Modified Probes based on Computational Insights

The insights gained from docking and MD simulations are crucial for the rational design of new, more effective photoswitchable probes. nih.gov If a simulation reveals that a particular part of the molecule is not making optimal contact with the protein or is experiencing steric hindrance, the structure can be modified accordingly.

For example, if the thiosulfonate group is not positioned to interact with a key basic residue, the linker connecting it to the azobenzene core could be lengthened or shortened. Similarly, substituents could be added to the phenyl rings to enhance binding affinity or to fine-tune the spectroscopic properties. nih.gov Computational analysis can also guide the design of azobenzene-based crosslinkers, where the distance between two reactive groups (like thiols) on a protein can be modulated by light-induced isomerization, thereby controlling protein conformation and function. nih.gov This computational-experimental feedback loop accelerates the development of probes with optimized biological activity and photoswitching characteristics.

Reaction Pathway Analysis using Computational Chemistry

A detailed analysis of the isomerization reaction pathway is critical for understanding and optimizing the photoswitching efficiency and thermal stability of this compound. Computational chemistry offers methods to map the potential energy surface (PES) connecting the trans and cis isomers.

Using methods like Density Functional Theory (DFT) or more advanced multireference methods like CASSCF, researchers can locate the minimum energy structures of the isomers and the transition state structures for both the photochemical and thermal isomerization reactions. acs.orgacs.org The calculation of vibrational frequencies confirms whether these structures are true minima or transition states (which have one imaginary frequency). acs.org

For photochemical reactions, the analysis is more complex as it involves multiple electronic states (S₀, S₁, S₂). A key focus is locating conical intersections (CoIns), which are points of degeneracy between two electronic states that facilitate ultra-fast, non-radiative decay from an excited state back to the ground state, often leading to isomerization. nih.gov By mapping the pathways leading to and from these CoIns, a complete picture of the photoisomerization mechanism emerges. acs.org Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly useful for studying these reactions in a complex environment, such as a protein binding pocket or in solution, where the environment is treated with a less computationally expensive method (MM) while the photoswitch itself is treated with high-level quantum mechanics (QM). scispace.com This analysis provides critical data on quantum yields and reaction rates, guiding the design of more efficient molecular switches.

Stability, Degradation, and Environmental Research Considerations

Chemical Stability and Degradation Kinetics in Research Media

The integrity of a compound in experimental settings is crucial for the validity of research findings. The stability of Dimethylaminoazobenzene-4-thiosulfonate in various research media is influenced by several factors, including pH, temperature, and the solvent system employed.

Influence of pH, Temperature, and Solvent Systems on Compound Integrity

The stability of azo dyes, including derivatives of Dimethylaminoazobenzene, is significantly affected by physicochemical conditions. wikipedia.org In general, azo dyes are designed to be stable under a range of conditions to be effective as colorants. acs.orgaalto.fi However, their stability can be compromised under certain experimental conditions.

pH: The pH of the medium can influence the stability of azo dyes. For instance, the degradation of some related compounds, like phenobarbital, has been shown to be pH-dependent. nih.gov While specific data for this compound is not available, it is plausible that extreme pH values could lead to the hydrolysis of the thiosulfonate group or alterations to the azo linkage. Arylsulfonic acids, a related class of compounds, are known to undergo hydrolysis under certain conditions. wikipedia.org

Temperature: Temperature is a critical factor in the degradation kinetics of many organic compounds. wikipedia.org For related azo dyes, increased temperatures can accelerate degradation processes. The thermolysis of thiosulfonates has been studied and indicates that S-aryl arenethiosulfonates are relatively stable to heat below 100 °C. uantwerpen.be

Solvent Systems: The choice of solvent can impact the stability of this compound. The solubility and stability of 4-dimethylaminoazobenzene are known to vary in different solvents; it is soluble in alcohol, benzene, chloroform, ether, petroleum ether, mineral acids, and oils. aalto.fi The use of certain co-solvents, such as alcohol and propylene (B89431) glycol, has been shown to improve the stability of other compounds under UV irradiation. nih.gov

Interactive Data Table: General Influence of Physicochemical Factors on Azo Dye Stability

| Factor | General Influence on Azo Dye Stability | Potential Impact on this compound |

| pH | Can affect the ionization state and susceptibility to hydrolysis. | Extreme pH may lead to hydrolysis of the thiosulfonate group and affect the azo bond. |

| Temperature | Higher temperatures generally increase the rate of degradation. | Increased temperature could lead to thermal degradation (thermolysis). |

| Solvent | The nature of the solvent can influence solubility and reaction rates. | Stability may vary depending on the polarity and reactivity of the solvent system. |

Identification of Degradation Products and Pathways in In Vitro Experimental Settings

The degradation of azo dyes in vitro can proceed through various pathways, often initiated by the cleavage of the azo bond (-N=N-). acs.orgnih.gov This reductive cleavage is a common metabolic pathway observed for many azo compounds and typically results in the formation of aromatic amines. uantwerpen.be

For Dimethylaminoazobenzene (DAB), a compound structurally similar to the title compound, in vitro studies have been conducted to understand its metabolism. nih.gov These studies are crucial in identifying potential degradation products. The metabolic activation of DAB is a key area of research in understanding its biological activity. nih.gov

The degradation of sulfonated azo dyes has also been investigated. For example, the biodegradation of Acid Red 14 in an anaerobic-aerobic sequencing batch reactor led to the identification of aromatic amine degradation products such as 4-amino-naphthalene-1-sulfonic acid. acs.orgacs.orgresearchgate.net This suggests that a likely degradation pathway for this compound would involve the cleavage of the azo bond to form N,N-dimethyl-p-phenylenediamine and 4-aminobenzenethiosulfonate. Further degradation of these aromatic amines can then occur. acs.org

Photodegradation Studies and Mechanisms in Model Systems

Photodegradation is a significant process that can affect the stability of dyes. Azo dyes, due to their chromophoric nature, are susceptible to degradation upon exposure to light. mdpi.com A key property of many azo compounds is their ability to undergo reversible photoisomerization between the more stable trans and the less stable cis configurations upon exposure to UV light. wikipedia.org This isomerization can be a preliminary step in their photodegradation.

Bioremediation and Environmental Fate of Azo Compounds (General Academic Interest)

Azo dyes are a major class of synthetic dyes used in various industries, and their release into the environment is a significant concern. acs.orgtandfonline.comresearchgate.net Due to their complex structure and stability, many azo dyes are recalcitrant to conventional wastewater treatment methods. aalto.fitandfonline.com

The environmental fate of azo compounds is largely determined by their susceptibility to biodegradation. Under aerobic conditions, the biodegradation of many azo dyes is often slow. wikipedia.org However, under anaerobic conditions, the reductive cleavage of the azo bond is a common and often rapid process, leading to the formation of aromatic amines. aalto.fiuantwerpen.be These resulting aromatic amines can be further degraded, often under aerobic conditions. tandfonline.com

The bioremediation of azo dye-contaminated environments often utilizes microorganisms capable of degrading these compounds. tandfonline.comresearchgate.net Bacteria and fungi have been shown to effectively decolorize and degrade various azo dyes through the action of enzymes like azoreductases. aalto.fi The bioremediation of sulfonated azo dyes has also been a subject of study, with research focusing on the degradation of these compounds in systems like aerobic granular sludge sequencing batch reactors. acs.orgacs.orgresearchgate.net

The presence of the thiosulfonate group in this compound is an important consideration for its environmental fate. The biodegradability of sulfonated aromatic amines can be limited, suggesting that compounds like this compound and its degradation products may persist in the environment. nih.gov

Interactive Data Table: General Bioremediation Strategies for Azo Dyes

| Bioremediation Approach | Description | Key Organisms/Enzymes |

| Bacterial Degradation | Utilization of bacteria to break down azo dyes, often involving a two-step anaerobic-aerobic process. tandfonline.com | Pseudomonas, Bacillus, Azoreductases |

| Fungal Decolorization | Use of fungi to decolorize and degrade azo dyes through enzymatic processes or biosorption. researchgate.net | White-rot fungi (e.g., Phanerochaete chrysosporium), Laccases, Peroxidases |

| Phytoremediation | The use of plants to remove, degrade, or contain contaminants from soil and water. | Certain plant species can take up and metabolize azo dyes. |

| Enzymatic Degradation | Application of isolated enzymes to specifically target and break down azo dyes. | Azoreductases, Laccases, Peroxidases |

Future Research Directions and Unanswered Questions

Development of Next-Generation Thiosulfonate-Based Probes

The core strength of Dimethylaminoazobenzene-4-thiosulfonate lies in its ability to act as a chromogenic tag for proteins by reacting with thiol groups. researchgate.net Future research should focus on creating next-generation probes that build upon this foundation, aiming for enhanced sensitivity, specificity, and functionality.

A promising avenue is the development of fluorogenic probes. While the parent compound is chromogenic, designing derivatives that become fluorescent upon reaction with thiols would significantly increase detection sensitivity. This could involve incorporating solvatochromic fluorophores, which exhibit low fluorescence in aqueous environments but become highly fluorescent in the nonpolar environment of a protein's hydrophobic core. mdpi.com This "on-off" switching mechanism would reduce background noise and enable the detection of low-abundance proteins. mdpi.com

Furthermore, creating a portfolio of thiosulfonate-based probes with varying linker types and lengths could prove invaluable. The nature of the linker can critically influence the probe's ability to interact with its target and the magnitude of the resulting signal. mdpi.com Developing probes with linkers that possess antifouling properties would also be a significant advancement, minimizing non-specific binding in complex biological samples like human serum. researchgate.net This would improve the selectivity and specificity of assays. researchgate.net

Another area for development is the creation of probes for specific types of post-translational modifications. For instance, probes that can selectively label sulfenic acid (-SOH), a labile oxidative modification of cysteine, are in high demand for redox proteomics. nih.govnih.gov While dimedone-based probes are currently the standard for this application, thiosulfonate-based probes could offer alternative or complementary tools. nih.gov

Table 1: Potential Next-Generation Thiosulfonate-Based Probes

| Probe Type | Targeted Improvement | Potential Application |

| Fluorogenic Probes | Increased sensitivity, lower background | Detection of low-abundance proteins, real-time enzyme kinetics |

| Varied Linker Probes | Optimized interaction and signal | Probing protein microenvironments, improving assay performance |

| Antifouling Probes | Enhanced specificity in complex media | Biosensor development for clinical diagnostics |

| Redox-Specific Probes | Selective labeling of oxidative modifications | Studying cellular signaling and oxidative stress |

Integration with Advanced Imaging Techniques for Molecular Visualization

The visualization of molecular processes within cells requires the integration of chemical probes with advanced imaging techniques. While this compound has been used in standard colorimetric assays, its potential for use in high-resolution microscopy remains largely untapped.

Super-Resolution Microscopy (SRM): Techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) have revolutionized our ability to visualize cellular structures at the nanoscale. biorxiv.orgnih.gov A key challenge is the development of suitable fluorophores that can be switched between fluorescent and dark states. Future research could focus on designing derivatives of this compound that possess these photoswitching properties. The azobenzene (B91143) group itself is a known molecular switch, and its isomerization could potentially be harnessed for techniques like Super-Resolution Optical Fluctuation Imaging (SOFI). nih.govresearchgate.net